6-(Aminomethyl)picolinic acid
Overview
Description
6-(Aminomethyl)picolinic acid is an organic compound with the molecular formula C7H8N2O2. It is a derivative of picolinic acid, which is a pyridine carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)picolinic acid typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid.
Aminomethylation: The picolinic acid undergoes aminomethylation, where an aminomethyl group is introduced at the 6-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the aminomethylation process to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted picolinic acid derivatives.
Scientific Research Applications
6-(Aminomethyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Investigated for its potential role in biological systems, particularly in metal ion transport and enzyme inhibition.
Medicine: Explored for its potential therapeutic benefits, including antiviral and immunomodulatory effects
Industry: Potential use in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and disrupt their function, leading to various biological effects. This mechanism is particularly relevant in its antiviral and immunomodulatory activities .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound, which lacks the aminomethyl group.
Nicotinic Acid: An isomer with the carboxyl group at the 3-position.
Isonicotinic Acid: An isomer with the carboxyl group at the 4-position.
Uniqueness
6-(Aminomethyl)picolinic acid is unique due to the presence of the aminomethyl group at the 6-position, which imparts distinct chemical and biological properties. This modification enhances its ability to chelate metal ions and interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(aminomethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,4,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWKBQBRQWNTPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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